6-Oxa-1-azaspiro[3.3]heptane oxalate
Description
6-Oxa-1-azaspiro[3.3]heptane oxalate (CAS: 1380571-72-1) is a spirocyclic compound featuring a 1:2 stoichiometric ratio of the heterocyclic base to oxalic acid. Its molecular formula is C₁₂H₂₀N₂O₆, with a molecular weight of 288.3 g/mol . This compound is characterized by a rigid spirocyclic core, where oxygen and nitrogen atoms occupy distinct positions (1-aza and 6-oxa), influencing its electronic and steric properties. It is synthesized via reactions such as Buchwald-Hartwig amination (e.g., coupling with aryl halides in the presence of palladium catalysts) . It serves as a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., DYRK inhibitors) .
Properties
IUPAC Name |
6-oxa-1-azaspiro[3.3]heptane;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.C2H2O4/c1-2-6-5(1)3-7-4-5;3-1(4)2(5)6/h6H,1-4H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXFHPOIDKRDSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12COC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physical and Chemical Properties
- Solubility : 2-Oxa-6-azaspiro oxalate exhibits slightly better aqueous solubility due to its oxygen placement, but both compounds require organic solvents (e.g., MeOH) for purification .
- Thermal Stability : 2-Oxa-6-azaspiro derivatives face decomposition during workup, necessitating low-temperature handling , whereas 6-Oxa-1-azaspiro remains stable under standard reaction conditions .
Research Findings and Challenges
- Synthesis Optimization : Reductive deprotection methods for 2-Oxa-6-azaspiro derivatives require alternative protecting groups (e.g., replacing tosyl with Boc) to streamline synthesis .
- Scalability : 6-Oxa-1-azaspiro oxalate is commercially available (250 mg scale, 97% purity) , whereas fluorinated variants remain niche .
- Stability-Solubility Trade-off : Oxalate salts improve stability but necessitate formulation adjustments for bioavailability .
Q & A
Q. What are the recommended synthetic routes for preparing 6-Oxa-1-azaspiro[3.3]heptane oxalate, and how do reaction conditions impact yield?
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of HPLC (for purity validation, typically ≥97% ), NMR (¹H/¹³C for spirocyclic structure confirmation), and mass spectrometry (m/z 189.17 for molecular ion peak ). X-ray crystallography is recommended to resolve ambiguities in stereochemistry, especially for oxalate salt forms (e.g., 2:1 vs. 1:1 stoichiometry) .
Q. What are the solubility properties of this compound, and how do they influence formulation?
- Methodological Answer : The compound is slightly soluble in water (~2.1 mg/mL at 25°C) but dissolves better in polar aprotic solvents (e.g., DMSO, MeCN). Solubility can be enhanced via salt formation (e.g., sulfonate salts) or co-solvents like PEG-400 .
Advanced Research Questions
Q. How do thermal stability and storage conditions affect the compound’s shelf life and reactivity?
Q. How can researchers resolve contradictions in reported biological activity data for analogs (e.g., antimicrobial vs. no activity)?
- Methodological Answer : Discrepancies arise from structural variations (e.g., trifluoromethyl substitution in analogs ) and assay conditions. For example, 3-(trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane oxalate shows antimicrobial activity (MIC: 4 µg/mL against S. aureus), while non-fluorinated analogs are inactive. Validate using standardized protocols (CLSI guidelines) and control for salt form purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
